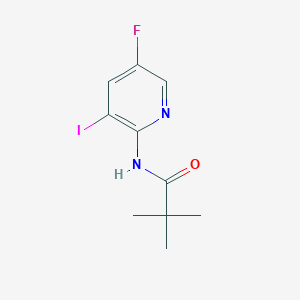

N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide

Beschreibung

Contextualization within Halogenated Pyridine (B92270) Chemistry

The pyridine core is a fundamental structural motif found in a vast number of FDA-approved drugs and regulated agrochemicals. nih.gov Halogenated pyridines, in particular, are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, as the carbon-halogen bond provides a handle for numerous subsequent bond-forming reactions. chemrxiv.orgnih.gov The introduction of halogen atoms onto the pyridine ring allows for the diversification of candidate compounds in structure-activity relationship (SAR) studies, which are vital in drug discovery. nih.gov

However, the direct and selective functionalization of pyridine is challenging due to the electron-deficient nature of the ring and the strong coordinating ability of the nitrogen atom. nih.govrsc.org Electrophilic aromatic substitution (EAS) reactions on pyridines are often difficult and require harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, and can result in mixtures of regioisomers. chemrxiv.orgnih.govnih.gov To overcome these challenges, various strategies have been developed for the regioselective halogenation of pyridines.

2-Selective Halogenation: This can be achieved through the use of pyridine N-oxides. nih.gov

3-Selective Halogenation: This is particularly challenging, and often requires metalation-halogenation sequences with strong bases and the use of directing groups. chemrxiv.orgnih.gov A novel approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation under mild conditions. chemrxiv.orgnih.gov

4-Selective Halogenation: Strategies for 4-selective halogenation include metalation-trapping sequences that utilize directing groups, and the use of specially designed phosphine (B1218219) reagents that are installed at the 4-position and subsequently displaced by a halide nucleophile. nih.govresearchgate.net

The presence of both fluorine and iodine on the pyridine ring of N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide offers distinct opportunities for sequential and site-selective cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Table 1: Properties of this compound and a Structural Analog

| Compound Name | Molecular Formula | Molecular Weight |

| This compound | C10H12FIN2O | 338.12 |

| N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide | C11H12FIN2O2 | 350.13 sigmaaldrich.com |

Significance of Pivalamide (B147659) Derivatives in Directed Organic Transformations

The direct functionalization of C-H bonds is a powerful and atom-economical strategy in organic synthesis. nih.gov A significant challenge in C-H activation is achieving site-selectivity, given the ubiquity of C-H bonds in organic molecules. researchgate.net The use of directing groups is a widely adopted and effective solution to this challenge. researchgate.net A directing group is a functional group that coordinates to a metal catalyst, bringing it into close proximity to a specific C-H bond and thereby facilitating its selective activation. chim.it

Amide groups, including pivalamides, can serve as effective directing groups in metal-catalyzed C-H functionalization reactions. The formation of a thermodynamically preferred five-membered metallacycle intermediate is a common feature of this approach. researchgate.net The pivaloyl group (tBu-CO-) in pivalamide derivatives offers steric bulk, which can influence the regioselectivity and efficiency of the directed transformation.

While the search results specifically highlight picolinamide (a pyridine-2-carboxamide) as an efficient bidentate directing group in cobalt-catalyzed C-H activation, the underlying principle of using an amide to direct reactions on an attached aromatic ring is broadly applicable. chim.it In the case of this compound, the pivalamide group at the 2-position can potentially direct functionalization at the 3-position of the pyridine ring, although the presence of the iodo group already provides a reactive site for cross-coupling reactions. The interplay between the directing potential of the pivalamide and the reactivity of the C-I bond is a key consideration in its synthetic applications.

Overview of Current Research Trends for this compound and Structural Analogs

Current research involving this compound and its structural analogs focuses on their utility as versatile synthons for the creation of more complex heterocyclic structures with potential applications in medicinal chemistry. The strategic placement of the fluoro, iodo, and pivalamide groups allows for a variety of synthetic manipulations.

One area of research involves the use of similar fluorinated pyridine building blocks in the synthesis of novel antibacterial agents. For instance, derivatives of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone have been designed and synthesized, showing promising antibacterial activity against various Gram-positive bacteria, including drug-resistant strains. nih.gov This highlights the importance of the fluoropyridine moiety in the development of new therapeutic agents. nih.gov

Furthermore, research into pyridine ring-fused heterocycles has explored their potential as anticancer agents. eurekaselect.com The synthesis of novel hetero-ring fused pyridine derivatives is an active area of investigation, and building blocks like this compound are well-suited for such endeavors. The iodo group can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents and construct fused ring systems.

The presence of the pivalamide group can also be synthetically advantageous. For example, in related systems, the picolinamide directing group has been shown to be removable under reductive acidic conditions, revealing a primary amine that can undergo further reactions. chim.it This "traceless" directing group strategy adds to the synthetic utility of such compounds.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(5-fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FIN2O/c1-10(2,3)9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZLMQFUCCKANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594025 | |

| Record name | N-(5-Fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823218-50-4 | |

| Record name | N-(5-Fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 5 Fluoro 3 Iodopyridin 2 Yl Pivalamide

Precursor Synthesis Strategies

A crucial step in the synthesis of the target molecule is the preparation of the appropriately substituted aminopyridine precursor. This section details the synthesis of 2-amino-5-fluoro-3-iodopyridine (B113054), a key building block.

Preparation of Halogenated Aminopyridine Precursors (e.g., 2-Amino-5-fluoro-3-iodopyridine)

The synthesis of 2-amino-5-fluoro-3-iodopyridine is typically accomplished through the direct iodination of 2-amino-5-fluoropyridine. This electrophilic substitution reaction introduces an iodine atom at the C-3 position of the pyridine (B92270) ring. A common method involves the use of iodine in the presence of a silver salt, such as silver sulfate, which acts as a halogen activator.

A representative procedure involves dissolving 2-amino-5-fluoropyridine in a suitable solvent like ethanol. Silver sulfate and powdered iodine are then added to the mixture. The reaction proceeds at ambient temperature over a period of 24 hours. Following the reaction, the insoluble materials are removed by filtration, and the product is isolated through a standard work-up procedure involving extraction and purification by column chromatography.

Table 1: Synthesis of 2-Amino-5-fluoro-3-iodopyridine

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| 2-Amino-5-fluoropyridine | C₅H₅FN₂ | 112.11 | Starting Material |

| Iodine | I₂ | 253.81 | Iodinating Agent |

| Silver Sulfate | Ag₂SO₄ | 311.80 | Catalyst/Activator |

N-Pivaloylation Techniques

The introduction of the pivaloyl group onto the amino functionality of the pyridine ring is a key step in forming the final product. This is typically achieved through standard acylation reactions.

Acylation Reactions for Amide Formation

The N-pivaloylation of 2-amino-5-fluoro-3-iodopyridine involves the formation of an amide bond between the amino group of the pyridine and the carbonyl group of a pivaloyl source. The most common method for this transformation is the use of pivaloyl chloride in the presence of a base.

In a typical acylation reaction, the aminopyridine precursor is dissolved in an inert aprotic solvent, such as dichloromethane or tetrahydrofuran. A non-nucleophilic base, for instance, pyridine or triethylamine, is added to the solution to act as an acid scavenger for the hydrochloric acid that is generated during the reaction. Pivaloyl chloride is then added, usually dropwise, at a controlled temperature, often at 0 °C, to manage the exothermic nature of the reaction. The reaction mixture is then typically stirred at room temperature until completion. The final product, N-(5-fluoro-3-iodopyridin-2-yl)pivalamide, is then isolated and purified.

Table 2: General N-Pivaloylation Reaction

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| 2-Amino-5-fluoro-3-iodopyridine | C₅H₄FIN₂ | 238.00 | Substrate |

| Pivaloyl Chloride | C₅H₉ClO | 120.58 | Acylating Agent |

| Pyridine or Triethylamine | C₅H₅N or (C₂H₅)₃N | 79.10 or 101.19 | Base/Acid Scavenger |

Regioselective Functionalization Approaches

An alternative synthetic strategy involves the initial N-pivaloylation of 2-amino-5-fluoropyridine to form N-(5-fluoropyridin-2-yl)pivalamide, followed by the regioselective introduction of the iodine atom at the C-3 position. This approach leverages the directing effects of the pivaloylamino group to control the position of halogenation.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

The pivaloylamino group is a well-established directing group for ortho-metalation. This property can be exploited to achieve regioselective iodination at the C-3 position of N-(5-fluoropyridin-2-yl)pivalamide. The process involves the deprotonation of the C-3 position by a strong base, typically an organolithium reagent such as n-butyllithium or sec-butyllithium, to form a lithiated intermediate. This intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the desired position.

The reaction is carried out under anhydrous conditions at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF) to prevent side reactions. The lithium atom of the organolithium reagent coordinates to the nitrogen and oxygen atoms of the pivaloylamino group, facilitating the deprotonation of the adjacent C-3 proton.

Controlled Halogenation of Pyridine Ring Systems

Direct electrophilic iodination of N-(5-fluoropyridin-2-yl)pivalamide can also be a viable route. The pivaloylamino group is an activating group and directs electrophilic substitution to the ortho and para positions. In the case of the 2-pivaloylamino-5-fluoropyridine system, the C-3 position is ortho to the directing group, making it a potential site for electrophilic attack.

Modern Synthetic Enhancements

Application of Continuous-Flow Chemistry in Production

Continuous-flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional batch processing. almacgroup.commt.com The application of this technology to the synthesis of this compound can address several key challenges, leading to a more efficient, safer, and scalable manufacturing process. contractpharma.com

In a continuous-flow setup, reactants are pumped through a network of tubes and reactors, where reactions occur in a continuous stream. aurigeneservices.com This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields and purity. mt.com For the synthesis of this compound, which involves multiple steps and potentially hazardous reagents, flow chemistry offers a safer operational environment by minimizing the volume of reactive intermediates at any given time. contractpharma.com

Key advantages of employing continuous-flow chemistry in the production of this compound include:

Enhanced Safety: Reactions involving iodination or other potentially energetic steps can be performed with greater control, reducing the risk of thermal runaways. contractpharma.com

Improved Yield and Purity: Precise control over stoichiometry and temperature gradients minimizes the formation of byproducts, leading to a cleaner reaction profile and simplifying downstream purification. mt.com

Scalability: Scaling up production in a continuous-flow system is achieved by extending the operational time rather than increasing the reactor volume, which simplifies the transition from laboratory to industrial-scale manufacturing. aurigeneservices.com

Access to Novel Reaction Conditions: Flow reactors can operate at elevated temperatures and pressures that are not easily or safely achievable in standard batch reactors, potentially unlocking more efficient reaction pathways. mt.com

The table below illustrates a hypothetical comparison between a traditional batch process and a continuous-flow process for a key synthetic step in the formation of a functionalized pyridine intermediate.

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for a Halogenated Pyridine Intermediate

| Parameter | Traditional Batch Synthesis | Continuous-Flow Synthesis |

| Reaction Time | 12 - 24 hours | 15 - 60 minutes |

| Temperature | 80 - 120 °C | 100 - 150 °C |

| Pressure | Atmospheric | 5 - 10 bar |

| Yield | 70 - 85% | > 95% |

| Safety | Higher risk with exotherms | Enhanced heat transfer, smaller reaction volumes, improved safety |

| Scalability | Requires larger reactors | Achieved by longer run times |

Consideration of Green Chemistry Principles in Route Design

The integration of green chemistry principles into the synthetic route design for this compound is essential for developing a sustainable and environmentally responsible manufacturing process. nih.gov The twelve principles of green chemistry provide a framework for chemists to minimize the environmental impact of chemical production. pda.org

In the context of synthesizing this compound, several of these principles are particularly relevant:

Prevention of Waste: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. pda.org

Atom Economy: The synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: The selection of solvents is critical, with a preference for greener alternatives to hazardous organic solvents. ijarsct.co.in

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis is one technique that can improve energy efficiency. ijarsct.co.in

Use of Renewable Feedstocks: While not always feasible for complex molecules, the use of starting materials derived from renewable resources is a key goal.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can often be recycled. rsc.org

The application of these principles can be systematically evaluated using green chemistry metrics such as Process Mass Intensity (PMI) and E-Factor. acsgcipr.orgmdpi.com PMI is the ratio of the total mass of materials used to the mass of the active pharmaceutical ingredient (API) produced. A lower PMI indicates a more efficient and greener process. pda.org

The table below outlines how the twelve principles of green chemistry can be applied to the synthesis of this compound.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Principle of Green Chemistry | Application in Synthesis |

| 1. Prevention | Optimize reaction conditions to minimize byproduct formation. |

| 2. Atom Economy | Select reactions with high atom economy, such as addition reactions. |

| 3. Less Hazardous Chemical Syntheses | Use less toxic iodinating and fluorinating agents. |

| 4. Designing Safer Chemicals | The final product's application would dictate this, but intermediates should be designed for reduced toxicity. |

| 5. Safer Solvents and Auxiliaries | Replace chlorinated solvents with greener alternatives like 2-MeTHF or conduct reactions in water if possible. |

| 6. Design for Energy Efficiency | Utilize catalytic cycles that operate at lower temperatures; explore microwave or flow chemistry to reduce energy consumption. ijarsct.co.in |

| 7. Use of Renewable Feedstocks | Investigate bio-based starting materials for the pyridine core if feasible. |

| 8. Reduce Derivatives | Avoid unnecessary protection and deprotection steps in the synthetic sequence. |

| 9. Catalysis | Employ catalysts for halogenation and amidation steps to improve efficiency and reduce waste. rsc.org |

| 10. Design for Degradation | Consider the environmental fate of the molecule after its intended use. |

| 11. Real-time analysis for Pollution Prevention | Implement in-line process analytical technology (PAT) in a continuous-flow setup to monitor and control the reaction in real-time. |

| 12. Inherently Safer Chemistry for Accident Prevention | Minimize the use and generation of volatile, flammable, or explosive substances. |

By synergistically applying continuous-flow chemistry and green chemistry principles, the synthesis of this compound can be significantly enhanced, leading to a more sustainable, efficient, and safer manufacturing process that aligns with modern standards of pharmaceutical production.

Chemical Reactivity and Transformational Pathways of N 5 Fluoro 3 Iodopyridin 2 Yl Pivalamide

Reactivity at the Iodine Moiety

The carbon-iodine bond at the C3 position of N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide is the more labile of the two carbon-halogen bonds, making it the primary site for a variety of metal-catalyzed cross-coupling reactions and other transformations. The well-established reactivity of aryl iodides in these processes allows for the selective introduction of a wide array of substituents at this position.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl iodides are among the most reactive substrates for these transformations. mdpi.commdpi.com

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond by coupling an organoboron reagent with an organic halide. nih.gov In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C3 position. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov A variety of palladium sources, ligands, and bases can be employed to optimize the reaction for different coupling partners. mdpi.comnih.govmdpi.com

| Reaction | Catalyst/Ligand | Boron Reagent | Base | Solvent | Temperature | Yield |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | n-Butanol | 100 °C | Good to Excellent |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | Heteroarylboronic ester | K₂CO₃ | Dioxane/H₂O | 80-100 °C | Modest to Good |

| Suzuki-Miyaura | Pd₂(dba)₃ / XPhos | Alkyltrifluoroborate | Cs₂CO₃ | Toluene | 110 °C | Good |

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing N-aryl or N-heteroaryl derivatives of this compound at the C3 position. The catalytic system typically consists of a palladium precursor and a sterically hindered phosphine (B1218219) ligand. researchgate.netnih.gov The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results. nih.gov The reaction is generally tolerant of a wide range of functional groups on both the amine and the aryl halide. wikipedia.org

| Reaction | Catalyst/Ligand | Amine | Base | Solvent | Temperature | Yield |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | Primary/Secondary Arylamine | NaOtBu | Toluene | 80-110 °C | Good to Excellent |

| Buchwald-Hartwig | Pd(OAc)₂ / Xantphos | Heterocyclic Amine | Cs₂CO₃ | Dioxane | 100 °C | Good |

| Buchwald-Hartwig | RuPhos Precatalyst | Primary Aliphatic Amine | LiHMDS | THF | Room Temp to 60 °C | Good |

Copper-mediated cross-coupling reactions offer a valuable alternative to palladium-catalyzed methods, particularly for the formation of C-N, C-O, and C-S bonds. The Chan-Lam coupling reaction involves the oxidative coupling of an N-H or O-H containing compound with a boronic acid, typically using a copper(II) salt as the catalyst. organic-chemistry.orgnih.gov This reaction can be performed under mild conditions, often at room temperature and open to the air. organic-chemistry.org For this compound, a Chan-Lam type reaction could be employed to introduce nitrogen or oxygen nucleophiles at the C3 position, using the corresponding boronic acid derivative of the pyridine (B92270). beilstein-journals.orgnih.gov

| Reaction | Copper Source | Nucleophile | Boronic Acid | Solvent | Temperature | Yield |

| Chan-Lam | Cu(OAc)₂ | Amides, Imides | 3-(Pivalamido)-5-fluoropyridin-2-ylboronic acid | CH₂Cl₂ | Room Temp | Good |

| Chan-Lam | Cu(OAc)₂ | Phenols | 3-(Pivalamido)-5-fluoropyridin-2-ylboronic acid | Toluene | 80 °C | Good |

| Chan-Lam | CuI / Ligand | Anilines | 3-(Pivalamido)-5-fluoropyridin-2-ylboronic acid | DMF | 100 °C | Modest to Good |

While less common for aryl iodides compared to palladium-catalyzed couplings, direct nucleophilic substitution of the iodine is possible under certain conditions, particularly if the pyridine ring is further activated. However, for a neutral pyridine ring, such reactions are generally challenging. In some cases, the iodine can be converted to a more reactive functional group, such as a lithium or magnesium species via halogen-metal exchange, which can then react with a variety of electrophiles.

Reactivity at the Fluorine Moiety

The carbon-fluorine bond at the C5 position is generally more robust than the carbon-iodine bond. However, the fluorine atom can participate in specific reactions, most notably nucleophilic aromatic substitution, due to the activating effect of the ring nitrogen.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings, such as pyridines. nih.gov The fluorine atom is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens. acs.org The rate of substitution is influenced by the electron-withdrawing nature of the ring and any activating groups present. In this compound, the ring nitrogen activates the C2 and C6 positions, and to a lesser extent the C4 position, towards nucleophilic attack. While the fluorine is at C5, its displacement via SNAr would require attack at that position, which is less electronically favored. However, SNAr reactions on 2-fluoropyridines are well-documented, where the fluorine is readily displaced by a variety of nucleophiles. acs.orgresearchgate.net Should a synthetic sequence lead to a derivative where the fluorine is at an activated position (e.g., C2 or C4), it would become a prime site for SNAr. researchgate.netrsc.org

| Reaction | Substrate | Nucleophile | Base | Solvent | Temperature | Yield |

| SNAr | 2-Fluoropyridine | Alkoxides | NaH | THF | Room Temp to 60 °C | Good |

| SNAr | 4-Fluoropyridine | Amines | K₂CO₃ | DMSO | 100-150 °C | Good |

| SNAr | 2-Fluoro-4-nitropyridine | Thiols | Et₃N | DMF | Room Temp | Excellent |

While not a reaction of the existing fluorine atom, strategies for introducing additional fluorine atoms or fluoroalkyl groups onto the pyridine ring are relevant to the synthesis of more complex fluorinated pyridines. researchgate.netresearchgate.net Direct C-H fluorination methods have been developed that can selectively introduce fluorine at positions adjacent to the ring nitrogen. nih.govresearchgate.net These methods often employ potent fluorinating agents. nih.gov Fluoroalkylation strategies can also be used to install groups such as trifluoromethyl onto the pyridine ring, significantly altering the compound's properties. researchgate.net

| Reaction | Reagent | Catalyst/Conditions | Position of Functionalization |

| C-H Fluorination | AgF₂ | Ambient Temperature | Adjacent to Nitrogen |

| C-H Fluorination | Selectfluor | Pd(OAc)₂ | Directed by substrate |

| Fluoroalkylation | Togni's Reagent | Radical Initiator | Varies with substrate |

Reactivity of the Pivalamide (B147659) Group

The pivalamide moiety, characterized by a bulky tert-butyl group attached to the amide carbonyl, exhibits distinct reactivity patterns, primarily centered around its cleavage or its use as a directing element in C-H activation.

The pivalamide group serves as an effective protecting group for the amino functionality on the pyridine ring. Its removal is a crucial step to liberate the 2-amino-5-fluoro-3-iodopyridine (B113054) for subsequent reactions. Due to the stability of the amide bond, vigorous conditions are typically required for its cleavage.

Basic hydrolysis is a common method for deprotection. nih.govresearchgate.net This process generally involves heating the compound in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent system. arkat-usa.orgnih.gov The hydroxide ion attacks the electrophilic carbonyl carbon of the amide, leading to a tetrahedral intermediate which then collapses to form a carboxylate and the free amine. While primary and secondary amides can be resistant to cleavage, protocols using reagents like sodium hydroxide in a mixture of methanol (B129727) and an aprotic solvent (e.g., dichloromethane) have been developed for the effective hydrolysis of secondary and tertiary amides. arkat-usa.org

Acid-catalyzed hydrolysis is an alternative, though less common, route for pivalamide deprotection. Strong mineral acids can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by water. However, the stability of the pyridine ring and other functional groups under strongly acidic conditions must be considered.

| Method | Typical Reagents | General Conditions | Product |

|---|---|---|---|

| Basic Hydrolysis | NaOH or KOH | Heating in aqueous or mixed solvent systems (e.g., MeOH/DCM) | 5-Fluoro-3-iodopyridin-2-amine |

| Acidic Hydrolysis | Concentrated HCl or H₂SO₄ | Heating in aqueous solution | 5-Fluoro-3-iodopyridin-2-amine |

The amide group is a well-established directing group in transition metal-catalyzed C-H activation, enabling the functionalization of otherwise unreactive C-H bonds. nih.gov In the context of this compound, the pivalamide group could theoretically direct a metal catalyst to activate the C-H bond at the C-4 position of the pyridine ring.

This process typically involves the formation of a cyclometalated intermediate, where the amide oxygen coordinates to the metal center, positioning it in proximity to the target C-H bond. rsc.org However, the steric bulk of the pivaloyl group's tert-butyl moiety can significantly influence the feasibility and efficiency of this transformation. researchgate.net While the steric hindrance can sometimes enforce a specific conformation that favors C-H activation, it can also impede the necessary coordination of the catalyst. Furthermore, direct C-H functionalization of pyridine rings is inherently challenging due to the coordinating ability of the ring nitrogen, which can interfere with the catalyst. rsc.orgeurekaselect.com Methodologies often circumvent this by using pyridine N-oxides to mask the nitrogen's activity. researchgate.net Given the presence of the iodo group at the C-3 position, which is itself a site for cross-coupling reactions, amide-directed C-H activation at C-4 would require careful selection of catalyst and conditions to achieve regioselectivity.

General Reaction Profiles

The pivalamide functional group can be reduced to a secondary amine. This transformation requires a powerful hydride-donating reagent, as amides are among the least reactive carboxylic acid derivatives. masterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. commonorganicchemistry.commasterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion to the amide carbonyl carbon, followed by elimination of a metal-alkoxide species to form an intermediate iminium ion. A second hydride addition to the iminium ion yields the final amine product. ucalgary.calibretexts.org In this case, the pivalamide would be reduced to an N-(2,2-dimethylpropyl) group, yielding N-(2,2-dimethylpropyl)-5-fluoro-3-iodopyridin-2-amine. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce amides. ucalgary.ca

| Reagent | Solvent | Product | Reactivity |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | N-(2,2-dimethylpropyl)-5-fluoro-3-iodopyridin-2-amine | Effective |

| Sodium Borohydride (NaBH₄) | Protic Solvents (e.g., EtOH) | No Reaction | Ineffective |

The primary sites for addition and elimination reactions on this compound are the substituents on the pyridine ring, rather than the stable pivalamide group. The electron-deficient nature of the pyridine ring, enhanced by the electronegative fluorine atom, makes it susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com

Both the iodine and fluorine atoms can potentially act as leaving groups. Generally, in nucleophilic aromatic substitution on halogenated pyridines, the position and nature of the activating groups determine which halogen is displaced. nih.govresearchgate.net The iodine at the C-3 position is a common site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which proceed via an oxidative addition/reductive elimination pathway rather than a direct SNAr mechanism. The fluorine at C-5 could also be displaced by strong nucleophiles under forcing conditions. The pivalamide group plays a crucial role here by protecting the amino group, which would otherwise interfere with these transformations.

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step. The Ugi and Mannich reactions are prominent examples where an amine is a key starting material. nih.govnih.gov

This compound itself is not a direct substrate for these reactions. However, upon deprotection via hydrolysis (as described in section 3.3.1) to 5-fluoro-3-iodopyridin-2-amine, the resulting primary amine is an excellent candidate for participation in MCRs.

Ugi Reaction : This four-component reaction typically involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to form a bis-amide product. nih.govbeilstein-journals.org The deprotected 5-fluoro-3-iodopyridin-2-amine could serve as the amine component, condensing with a carbonyl compound to form an imine, which then reacts with the isocyanide and carboxylic acid to generate a complex peptidomimetic structure. mdpi.com

Mannich Reaction : This is a three-component reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. wikipedia.org The deprotected 5-fluoro-3-iodopyridin-2-amine can react with the aldehyde to form an iminium ion, which is then attacked by the enol form of the third component to yield a β-amino carbonyl compound, known as a Mannich base.

In essence, the pivalamide group acts as a gateway, allowing for the stable storage and handling of the aminopyridine precursor, which can be unmasked when needed for use in these powerful synthetic transformations.

Utility of N 5 Fluoro 3 Iodopyridin 2 Yl Pivalamide As a Synthetic Building Block

Precursor to Diversely Substituted Pyridine (B92270) Derivatives

The strategic placement of orthogonal functional groups on the pyridine ring of N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide makes it an excellent starting material for generating libraries of diversely substituted pyridine compounds. The carbon-iodine bond serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions, while the fluorine atom and the protected amine can be used to modulate the electronic and physicochemical properties of the final products.

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, enabling medicinal chemists to understand how different parts of a molecule contribute to its biological activity. This compound is an ideal scaffold for such studies due to the predictable reactivity of its C-I bond. The iodine atom at the 3-position is readily displaced through palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide array of substituents.

Key reactions utilized for this purpose include:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the iodo-pyridine with various aryl or heteroaryl boronic acids or esters. mdpi.commdpi.com This is particularly useful for exploring how different aromatic systems impact a compound's interaction with its biological target. researchgate.net

Sonogashira Coupling: This method introduces alkynyl groups, which can serve as rigid linkers or be further transformed. The coupling of terminal alkynes with the iodo-pyridine scaffold provides a linear extension to the molecule, which can probe deep binding pockets in proteins. researchgate.netsoton.ac.uk

Heck and Stille Couplings: These reactions further expand the range of possible modifications, allowing for the introduction of alkenes and organostannanes, respectively.

By employing these reactions, chemists can rapidly generate a library of analogues from a common intermediate, where the substituent at the 3-position is varied. The biological activities of these analogues can then be compared to establish a clear SAR, guiding the design of more potent and selective compounds. The fluorine atom at the 5-position remains a constant feature in these initial analogues, allowing for the specific investigation of the 3-position's influence while potentially enhancing metabolic stability and binding affinity.

Table 1: Cross-Coupling Reactions for SAR Analogue Generation

| Reaction Name | Reagent | Bond Formed | Utility in SAR |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C (Aryl/Vinyl) | Introduce diverse aromatic/vinylic groups |

| Sonogashira | R-C≡CH | C-C (Alkynyl) | Introduce rigid, linear linkers |

| Heck | Alkene | C-C (Alkenyl) | Introduce flexible alkenyl chains |

| Buchwald-Hartwig | R₂NH, R-OH | C-N, C-O | Introduce amino or ether functionalities |

The substitution pattern of this compound makes it a key precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. mdpi.comrsc.org This scaffold is of significant interest in medicinal chemistry as it forms the core of numerous biologically active molecules. researchgate.netmdpi.com

The synthesis typically involves a multi-step sequence where the functional groups on the pivalamide (B147659) building block guide the formation of the new, fused ring. A common strategy involves:

Displacement of the iodine at the C-3 position with a group that can participate in a subsequent cyclization reaction.

Modification or deprotection of the amine at the C-2 position.

An intramolecular cyclization reaction between the newly introduced group at C-3 and the nitrogen at C-2 to form the pyrazole (B372694) ring, resulting in the fused pyrazolo[3,4-b]pyridine system.

This approach provides a convergent and efficient route to this privileged heterocyclic core, which is difficult to access through other synthetic pathways. The fluorine atom at the 5-position of the original pyridine ring is carried through the synthesis, becoming a key feature of the final fused product.

Role in the Synthesis of Advanced Organic Scaffolds

Beyond its use in creating simple pyridine analogues, this compound serves as a critical intermediate in the multi-step synthesis of highly complex and valuable organic molecules, including approved pharmaceuticals.

A prominent example of the utility of this building block is in the synthesis of the drug Vericiguat . ijprajournal.comijnrd.org Vericiguat is a soluble guanylate cyclase (sGC) stimulator used for the treatment of heart failure. ijnrd.org The core of Vericiguat is a complex N-(2-fluorobenzyl)-5-fluoropyrazolo[3,4-b]pyridine moiety.

Several reported synthetic routes to Vericiguat rely on the construction of this key pyrazolo[3,4-b]pyridine intermediate. ijprajournal.comchemicalbook.com The structural elements of this compound map directly onto portions of this core, making it, or its immediate derivatives, a crucial starting material. The synthesis leverages the reactivity of the iodo and amino groups to build the fused pyrazole ring, demonstrating the compound's value in achieving complex molecular targets in pharmaceutical manufacturing. mdpi.comijnrd.org

Late-stage functionalization (LSF) is a modern strategy in drug discovery that involves modifying a complex, drug-like molecule in the final steps of its synthesis to fine-tune its properties. This approach allows for the rapid exploration of SAR without the need to re-synthesize the entire molecule from scratch. mdpi.com

This compound is an enabler of LSF strategies. A lead compound containing this fragment can be readily modified at the C-3 position via the diverse range of palladium-catalyzed cross-coupling reactions mentioned previously (Suzuki, Sonogashira, etc.). The inertness of the C-F bond and the stability of the pivalamide protecting group under many coupling conditions ensure that modifications can be made selectively at the iodo-position. This allows medicinal chemists to quickly generate a focused library of analogues of an advanced lead compound, optimizing for potency, selectivity, or pharmacokinetic properties.

The development of novel bioactive small molecules is a cornerstone of modern medicine. The pyrazolo[3,4-b]pyridine core, which is readily accessible from this compound, is a "privileged scaffold" known to interact with a variety of biological targets. mdpi.comnih.gov

For instance, derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a target for immune- and cancer-related drug discovery. nih.gov The synthesis of these inhibitors often involves building the core scaffold and then functionalizing it, a process where a building block like this compound would be highly advantageous. By providing a reliable route to the core structure, it facilitates the exploration of this chemical space for new therapeutic agents targeting a range of diseases. nih.govmdpi.com

Applications in Specialized Chemical Fields

The strategic placement of a fluorine and an iodine atom on the pyridine ring of this compound makes it a particularly interesting precursor for applications in specialized areas of chemistry that require precise molecular architecture and the incorporation of specific isotopes.

Potential as a Precursor in Radiopharmaceutical Synthesis

The development of novel radiotracers for Positron Emission Tomography (PET) is a significant area of research in medical diagnostics. PET imaging relies on the detection of gamma rays emitted from the annihilation of positrons released by specific radionuclides incorporated into biologically active molecules. Fluorine-18 ([¹⁸F]) is a commonly used radionuclide for PET due to its favorable decay properties, including a half-life of 109.8 minutes, which allows for synthesis, purification, and imaging to be conducted within a reasonable timeframe.

This compound holds considerable potential as a precursor for the synthesis of [¹⁸F]-labeled PET radiotracers. The stable fluorine atom (¹⁹F) present on the molecule can be substituted with its radioactive isotope, ¹⁸F, through nucleophilic aromatic substitution reactions. The presence of the iodine atom at the 3-position can be exploited to introduce other functionalities or to modulate the electronic properties of the pyridine ring, which can influence the efficiency of the radiofluorination step.

Table 1: Key Properties of this compound for Radiopharmaceutical Synthesis

| Property | Relevance in Radiopharmaceutical Synthesis |

| Presence of a Fluorine Atom | Allows for isotopic exchange or nucleophilic substitution with [¹⁸F] to introduce the positron-emitting radionuclide. |

| Presence of an Iodine Atom | Offers a site for further chemical modification to construct the final radiotracer structure. Can also be a precursor for radioiodination. |

| Pivalamide Protecting Group | Ensures the stability of the amino group during the radiolabeling process, which often involves harsh reaction conditions. |

| Pyridine Core | A common scaffold in many biologically active molecules, making it a suitable core for designing targeted PET tracers. |

The general strategy for utilizing this compound as a precursor in [¹⁸F]-radiopharmaceutical synthesis would involve a multi-step process. First, the iodine atom would be used as a handle for further synthetic transformations to build the desired molecular scaffold of the PET tracer. This could involve various palladium-catalyzed cross-coupling reactions to introduce different substituents. The final step would be the introduction of the [¹⁸F] label via nucleophilic substitution of the ¹⁹F atom. The electron-deficient nature of the pyridine ring, further influenced by the substituents, plays a crucial role in the success of this radiofluorination step.

While specific examples of PET tracers synthesized directly from this compound are not extensively reported in the literature, the utility of similar fluorinated and iodinated pyridine building blocks is well-established in the field. The principles of radiotracer design and synthesis strongly support the potential of this compound as a valuable precursor for the development of novel imaging agents for a variety of biological targets.

Advanced Spectroscopic and Structural Characterization of N 5 Fluoro 3 Iodopyridin 2 Yl Pivalamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in defining the number, environment, and connectivity of hydrogen atoms in a molecule. For N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide, the ¹H NMR spectrum, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) at 400 MHz, reveals distinct signals corresponding to the aromatic protons of the pyridinyl ring and the aliphatic protons of the pivalamide (B147659) moiety.

The aromatic region of the spectrum displays two key signals. A doublet observed at approximately 8.35 ppm with a coupling constant (J) of 2.8 Hz is assigned to the proton at the C-6 position of the pyridine (B92270) ring. A doublet of doublets appearing around 8.21 ppm, with coupling constants of 8.4 Hz and 2.8 Hz, corresponds to the proton at the C-4 position. The aliphatic region is characterized by a sharp singlet at approximately 1.25 ppm, which integrates to nine protons and is attributed to the magnetically equivalent methyl groups of the tert-butyl group in the pivalamide side chain.

While detailed experimental ¹³C NMR data for this compound is not widely available in the public domain, computational predictions and analysis of similar structures suggest the presence of characteristic signals for the carbonyl carbon of the amide, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the substituted pyridine ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 8.35 | d | 2.8 | 1H | Ar-H (C-6) |

| 8.21 | dd | 8.4, 2.8 | 1H | Ar-H (C-4) |

| 1.25 | s | N/A | 9H | -C(CH₃)₃ |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for establishing the connectivity between atoms in a molecule. These experiments would be crucial for the unambiguous assignment of all proton and carbon signals. At present, detailed 2D NMR spectroscopic data for this compound has not been reported in readily accessible sources.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. It provides essential information for confirming the identity of a synthesized molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. While HRMS data would be definitive for confirming the elemental composition of this compound, specific experimental HRMS data is not currently available in the public domain.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to confirm the identity and purity of synthesized compounds. For this compound, LC-MS analysis typically shows a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 337.0. This finding is consistent with the calculated molecular weight of the compound, thereby confirming its identity.

| Technique | Ionization Mode | Observed m/z | Assignment |

|---|---|---|---|

| LC-MS | ESI, positive ion | 337.0 | [M+H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

There is no available experimental Infrared (IR) spectroscopy data for this compound in the public domain. Consequently, a detailed analysis of its characteristic absorption bands to identify functional groups such as the amide C=O stretch, N-H bend, C-N stretch, C-F stretch, and vibrations associated with the substituted pyridine ring cannot be performed. Without an experimental spectrum, a data table of vibrational frequencies and their assignments cannot be compiled.

X-ray Crystallography for Solid-State Molecular Structure Analysis

Similarly, a search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. The determination of its solid-state molecular structure through single-crystal X-ray diffraction has not been publicly reported. Therefore, crucial information such as the crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding or halogen bonding) remains unknown. The generation of a data table summarizing these crystallographic parameters is not possible.

Computational and Theoretical Investigations on N 5 Fluoro 3 Iodopyridin 2 Yl Pivalamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide information about electron distribution, molecular energy, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ijcce.ac.irresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can elucidate its electronic properties and predict its reactivity. ijcce.ac.irnih.gov

Key electronic parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. The presence of electronegative fluorine and iodine atoms on the pyridine (B92270) ring is expected to significantly influence the electron distribution and orbital energies.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating sites prone to electrophilic attack, while the area around the iodine atom might exhibit a region of positive potential (a σ-hole), which is characteristic for halogen bonding. rsc.org

Note: The data in this table is hypothetical and representative of values expected from DFT calculations on similar halogenated pyridine derivatives.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) can provide highly accurate results, especially for studying reaction mechanisms and transition states. mdpi.comrsc.org

For this compound, ab initio calculations could be employed to investigate various potential chemical transformations. For instance, the study of nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces the iodine or fluorine atom, would be a key application. researchgate.net These calculations can map the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. The calculated activation energy (the energy barrier of the transition state) provides a quantitative measure of the reaction rate, allowing chemists to predict the feasibility of a proposed synthetic route. rsc.org

Table 2: Hypothetical Activation Energies for SNAr at the C-I and C-F positions with a Model Nucleophile (e.g., CH₃O⁻)

| Reaction Pathway | Transition State (TS) | Activation Energy (kcal/mol) | Reaction Type |

|---|---|---|---|

| Substitution at C3 (Iodine) | TS₁ | 18.5 | SNAr |

Note: This data is illustrative, based on general principles of SNAr on halopyridines, suggesting that substitution at the C-I bond is kinetically more favorable.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques use classical mechanics principles to study the behavior of molecules, providing insights into their conformational preferences and interactions with other molecules.

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that result from rotation around single bonds, particularly the C-N amide bond and the bonds within the bulky pivaloyl group. nih.gov

Table 3: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C3-C2-N-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | ~10° | 0.00 | 75.1 |

| B | ~170° | 0.85 | 24.7 |

Note: The data presented is hypothetical, illustrating how steric factors would likely lead to a non-planar global minimum conformation.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. nih.gov

In a hypothetical docking study, this compound would be placed into the active site of a target protein. The docking algorithm would then explore various binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and halogen bonds. nih.gov The fluorine atom could act as a hydrogen bond acceptor, while the iodine atom is a potential halogen bond donor. nih.govnih.gov The pivaloyl group could engage in hydrophobic interactions within the receptor's binding pocket. The results of such studies can guide the design of more potent and selective analogues. mdpi.com

Table 4: Hypothetical Molecular Docking Results with a Kinase Target

| Parameter | Value | Details |

|---|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol | Indicates strong predicted binding |

| Key Hydrogen Bonds | Amide N-H with Asp145; Pyridine N with Lys72 | Crucial for anchoring the ligand |

| Key Halogen Bond | Pyridine C-I with Gly142 (backbone C=O) | Provides specificity and enhances affinity |

Note: This table provides a representative example of docking results, highlighting the potential interactions that drive ligand binding.

Elucidation of Non-Covalent Interactions

Non-covalent interactions are critical in determining the structure of molecular crystals and the binding of ligands to receptors. mdpi.com For this compound, several types of non-covalent interactions are significant.

The most notable is the halogen bond, an attractive interaction between an electrophilic region on a halogen atom (the σ-hole on the iodine) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. rsc.org The iodine atom in this molecule is a strong halogen bond donor.

Additionally, the molecule can participate in conventional hydrogen bonding via the amide N-H group (as a donor) and the carbonyl oxygen, pyridine nitrogen, and fluorine atoms (as acceptors). Pi-stacking interactions between pyridine rings could also play a role in crystal packing and receptor binding. nih.gov Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be used to characterize and quantify these weak interactions. rsc.org

Table 5: Summary of Potential Non-Covalent Interactions

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |

|---|---|---|---|

| Halogen Bond | C-I | O, N, π-system | -3 to -8 |

| Hydrogen Bond | N-H (amide) | C=O, Pyridine N | -3 to -7 |

| Hydrogen Bond | C-H (aromatic) | F, O | -0.5 to -2 |

Note: Energy ranges are typical values for these types of interactions in similar molecular systems.

Theoretical Studies of Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This phenomenon is attributed to the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, opposite the covalent bond to the rest of the molecule. mdpi.com In the case of this compound, the iodine atom is a prime candidate for forming halogen bonds.

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in characterizing these interactions. nih.gov Studies on similar iodinated pyridine derivatives have shown that the strength of the halogen bond is influenced by the electronic environment of the molecule. researchgate.net The presence of the electron-withdrawing fluorine atom and the pyridine nitrogen in this compound is expected to enhance the positive character of the σ-hole on the iodine atom, thereby strengthening its potential as a halogen bond donor. ju.edu.jo

Computational models can predict the geometry and energy of halogen-bonded complexes. For instance, theoretical investigations on halopyridine complexes with iodine monochloride have demonstrated the directional nature of these bonds, with the N···I–Cl angle being nearly linear. ju.edu.jo Similar in silico studies on this compound would likely involve modeling its interaction with various halogen bond acceptors, such as Lewis bases, to determine the preferred binding geometries and interaction energies.

The table below, based on data from related halopyridine systems, illustrates typical parameters that would be investigated in a computational study of halogen bonding involving an iodopyridine derivative.

| Interacting Atoms | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

| N···I | 2.8 - 3.2 | > 165 | -5 to -15 |

| O···I | 2.9 - 3.4 | > 160 | -3 to -10 |

Note: The data in this table is illustrative and based on computational studies of similar iodopyridine compounds, not this compound itself.

Analysis of Intramolecular Hydrogen Bonding and Steric Effects

The conformation of this compound is significantly influenced by the possibility of intramolecular hydrogen bonding and the steric hindrance imposed by its constituent groups.

Intramolecular Hydrogen Bonding:

An intramolecular hydrogen bond can form between the amide proton (N-H) and a nearby acceptor atom, such as the fluorine atom at the 5-position or the pyridine nitrogen atom. Theoretical studies on fluorinated quinazolines have provided evidence for the existence of N-H···F intramolecular hydrogen bonds. nih.gov Computational methods can be employed to calculate the potential energy surface of the molecule as a function of the dihedral angle of the pivalamide (B147659) group, revealing the most stable conformations.

The presence of an intramolecular hydrogen bond can be inferred from calculated geometric parameters, such as the H···F or H···N distance and the N-H···F or N-H···N angle, as well as from vibrational frequency calculations that would show a red shift in the N-H stretching frequency. Quantum Theory of Atoms in Molecules (QTAIM) analysis is another powerful computational tool that can identify and characterize such weak interactions by locating bond critical points. ju.edu.jo

Steric Effects:

The interplay between the attractive force of a potential intramolecular hydrogen bond and the repulsive steric interactions from the pivalamide group dictates the final, lowest-energy conformation of the molecule. Theoretical calculations can provide detailed insights into this balance.

The following table outlines key parameters that would be analyzed in a computational study of the intramolecular interactions of this compound.

| Interaction | Key Geometric Parameters | Expected Computational Signature |

| Intramolecular N-H···F Hydrogen Bond | H···F distance, N-H···F angle | Short H···F distance (< 2.5 Å), N-H···F angle > 100°, Red shift in N-H vibrational frequency |

| Intramolecular N-H···N Hydrogen Bond | H···N distance, N-H···N angle | Short H···N distance (< 2.6 Å), N-H···N angle > 100°, Red shift in N-H vibrational frequency |

| Steric Hindrance | Dihedral angle (C3-C2-N-C=O) | High energy barrier for rotation around the C2-N bond |

Note: The values and signatures in this table are predictive and based on general principles and studies of analogous molecular systems.

Emerging Research Avenues and Future Perspectives for N 5 Fluoro 3 Iodopyridin 2 Yl Pivalamide

Development of Novel Catalytic Systems for Derivatization

The derivatization of N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide is central to its utility. Future research will likely focus on creating more efficient and selective catalytic systems to modify its structure. The iodine atom at the 3-position is a prime target for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The development of novel palladium, copper, or nickel catalysts with specialized ligands could enable these reactions to proceed under milder conditions, with lower catalyst loadings and higher functional group tolerance.

Furthermore, direct C-H functionalization of the pyridine (B92270) ring represents a significant frontier. While the existing substituents direct reactivity, new catalytic systems could enable precise modification of the available C-H bond, bypassing the need for pre-functionalized starting materials. Research into iridium or rhodium-catalyzed C-H borylation or arylation could provide new pathways to elaborate the core scaffold. The fluorine atom, while generally stable, could also be targeted by specific catalytic systems for C-F bond activation, offering a non-traditional route to new derivatives. domainex.co.uk

| Catalyst Type | Potential Reaction | Target Site on Compound | Potential Outcome |

| Palladium-based | Suzuki, Stille, Sonogashira, Buchwald-Hartwig | C-I bond at position 3 | Formation of C-C, C-N, C-O bonds |

| Copper-based | Ullmann condensation, Glaser coupling | C-I bond at position 3 | Synthesis of diaryl ethers, amines, alkynes |

| Nickel-based | Kumada, Negishi coupling | C-I bond at position 3 | C-C bond formation with Grignard/organozinc reagents |

| Iridium/Rhodium-based | C-H Borylation/Arylation | C-H bond at position 4 | Direct functionalization of the pyridine core |

Exploration of Bioisosteric Replacements and Scaffold Modifications

In medicinal chemistry, modifying a lead compound through bioisosteric replacement is a key strategy to enhance efficacy, improve pharmacokinetic properties, and reduce toxicity. drughunter.com this compound is a scaffold ripe for such exploration. The pivalamide (B147659) group, for instance, could be replaced with other amides or different functional groups that mimic its steric and electronic properties while offering improved metabolic stability. drughunter.comprinceton.edu Examples include replacing the tert-butyl group with a cyclopropyl (B3062369) group or replacing the entire amide with a metabolically stable heterocycle like an oxadiazole or a triazole. drughunter.com

The pyridine core itself is a common subject of "scaffold hopping," where the central ring system is replaced by another to generate novel chemical entities with similar biological activity but different physical properties. niper.gov.in The pyridine ring in this compound could potentially be replaced with other heterocyles like pyrimidine (B1678525) or pyrazine (B50134) to modulate properties such as basicity, polarity, and hydrogen bonding capacity. researchgate.net Another strategy involves replacing the pyridine nitrogen with a 'C-CN' unit, transforming the pyridine into a benzonitrile, which can mimic the hydrogen-bond accepting ability of the nitrogen atom. researchgate.net

| Original Group/Scaffold | Potential Bioisosteric Replacement | Rationale for Replacement |

| Pivalamide (-NHCO-tBu) | Trifluoroethylamine, 1,2,4-Oxadiazole | Enhance metabolic stability, modulate polarity drughunter.com |

| Iodine (-I) | Alkyne, Cyano, Tetrazole | Introduce different vectors for growth, alter electronic properties |

| Pyridine Ring | Benzonitrile, Pyrimidine, Phenyl | Improve pharmacokinetic profile, explore new binding interactions researchgate.netresearchgate.net |

| Fluorine (-F) | Methoxy (-OMe), Cyano (-CN) | Fine-tune electronics and lipophilicity |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-make-test-analyze cycle. nih.govmdpi.com For a molecule like this compound, AI can play a pivotal role in several areas. Computer-aided synthesis planning (CASP) tools can propose novel and efficient synthetic routes to complex target molecules starting from this building block. acs.org These programs use vast reaction databases to identify the most promising transformations, potentially uncovering non-intuitive pathways. nih.gov

Furthermore, ML models can predict the optimal conditions for a given chemical reaction, such as the best catalyst, solvent, and temperature for a cross-coupling reaction at the iodine position. This reduces the time and resources spent on empirical optimization. philadelphia.edu.jo In the realm of molecular design, generative AI models can design new derivatives of the core scaffold with desired properties. By training on large datasets of molecules and their biological activities, these models can suggest novel structures that are likely to be active against a specific biological target, guiding synthetic efforts toward the most promising candidates. mdpi.com

| AI/ML Application | Specific Task | Benefit for this compound |

| Retrosynthesis Planning | Propose synthetic routes to complex targets | Accelerates the design of multi-step syntheses using the compound as an intermediate acs.org |

| Reaction Optimization | Predict optimal reaction conditions (catalyst, solvent, temp.) | Reduces experimental effort for derivatization reactions philadelphia.edu.jo |

| Property Prediction | Forecast ADME/Tox, solubility, and activity | Prioritizes the synthesis of derivatives with favorable drug-like properties |

| De Novo Design | Generate novel, synthesizable molecules with desired features | Explores a wider chemical space for new drug candidates or materials mdpi.com |

Potential in Advanced Materials Science Applications

The structural features of this compound make it an intriguing candidate for the development of advanced materials. Fluorinated organic compounds often exhibit enhanced thermal stability, chemical resistance, and unique electronic properties, making them valuable in materials science. kaibangchem.commdpi.com The pyridine ring, being an electron-deficient system, is a common component in materials for organic electronics. rsc.org

Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), where fluorinated and nitrogen-containing aromatic structures are often used as electron-transporting or host materials. rsc.orgrsc.org The iodine atom provides a convenient handle to extend the π-conjugated system through cross-coupling reactions, allowing for the synthesis of larger, well-defined oligomers or polymers for applications in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs). The combination of fluorine's electron-withdrawing nature and the pyridine's π-acidity could lead to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge transport and injection in electronic devices. rsc.org

Q & A

Q. What are the key synthetic routes for preparing N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide?

The synthesis typically involves the reaction of a substituted pyridine precursor (e.g., 5-fluoro-3-iodopyridin-2-amine) with pivaloyl chloride under anhydrous conditions. A base such as triethylamine is used to neutralize HCl byproducts. Reaction optimization may require inert atmospheres (e.g., nitrogen) and anhydrous solvents like dichloromethane or tetrahydrofuran. Purification is achieved via column chromatography or recrystallization .

Q. How is the compound characterized post-synthesis?

Characterization methods include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (322.12 g/mol) .

- HPLC : Assesses purity (>95% is typical for research-grade material) .

- X-ray Crystallography (if crystals form): Resolves 3D geometry and hydrogen bonding patterns .

Q. What safety precautions are necessary when handling this compound?

Critical safety measures include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (P261, P271) .

- Storage : Keep in a sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .

- Waste Disposal : Collect halogenated waste separately and consult institutional guidelines for disposal (P273) .

Advanced Research Questions

Q. What reaction mechanisms govern functionalization of the pyridine ring in this compound?

The electron-deficient pyridine ring undergoes electrophilic substitution at specific positions. For example:

- Iodine Retention : The 3-iodo group acts as a directing group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for bioconjugation .

- Fluorine Reactivity : The 5-fluoro substituent enhances ring stability but may participate in nucleophilic aromatic substitution under strong basic conditions .

Mechanistic studies should employ DFT calculations to predict regioselectivity and monitor intermediates via LC-MS .

Q. How does this compound interact with biological targets?

Preliminary studies on analogous pyridine derivatives suggest potential inhibition of kinase enzymes or DNA-binding proteins. To investigate:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR kinase) .

- In Vitro Assays : Conduct fluorescence polarization or SPR to measure binding kinetics .

- Cellular Uptake : Radiolabel the compound with I for tracking in cell lines .

Q. What computational methods predict the compound’s reactivity and stability?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to evaluate stability .

- Degradation Pathways : Use software like ACD/Labs to predict hydrolytic or oxidative degradation products under varying pH/temperature .

Methodological Recommendations

- Synthesis Scalability : Optimize reaction parameters (temperature, solvent) using design-of-experiments (DoE) approaches for reproducibility .

- Troubleshooting Contradictions : If NMR signals suggest impurities, repurify via preparative HPLC and validate with orthogonal techniques (e.g., IR spectroscopy) .

- Biological Assay Design : Include positive/negative controls (e.g., known kinase inhibitors) to validate target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.